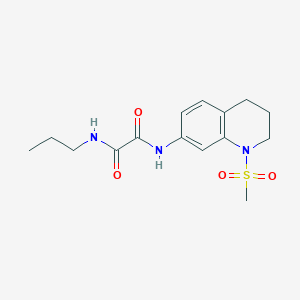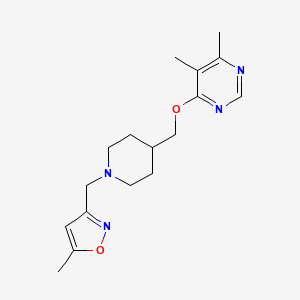![molecular formula C17H22N2O4S B2577436 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-56-0](/img/structure/B2577436.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with unique structural characteristics This compound is composed of multiple ring systems, including dioxane and azaspirocyclic motifs, with a pyridine core modified by a tetrahydrothiophenyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:
Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.
Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.
Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.
Industrial Production Methods
While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:
Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.
Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.
Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.
Major Products
The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.
科学的研究の応用
Chemistry: : Used as a ligand or building block in coordination chemistry and catalysis.
Medicine: : Investigated for its potential pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
作用機序
The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
類似化合物との比較
Similar Compounds
1,3-Dioxa-8-azaspiro[4.5]decan-8-yl(4-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
2,4-Dioxa-8-azaspiro[4.5]decan-8-yl(5-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone stands out due to its specific spirocyclic arrangement and the position of the tetrahydrothiophenyl ether group
That’s a broad overview of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone. Anything you want to dig deeper into?
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYLIWWLAJBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/new.no-structure.jpg)


![4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2577358.png)

![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)

![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)
![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)



